Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride
Overview
Description
Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride, more commonly referred to as DMAP-dihydrochloride, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and ethanol and is used in a wide range of laboratory experiments. DMAP-dihydrochloride is an important reagent in organic synthesis and is used to catalyze a variety of reactions. It is also used as an intermediate for the production of pharmaceuticals and other chemical compounds.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : A study by Deohate and Palaspagar (2020) explored the synthesis of pyrimidine-linked pyrazole heterocyclics, which are structurally related to Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride. These compounds were evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Antimicrobial and Antifungal Properties : A study conducted by Ho and Suen (2013) synthesized novel (thio)pyrimidine derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety. These compounds were tested for their biological activity, revealing potential antimicrobial and antifungal properties (Ho & Suen, 2013).
Application in Anticonvulsant and Antinociceptive Drugs : Kamiński et al. (2016) synthesized a series of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids. These compounds, related to Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride, demonstrated promising anticonvulsant and antinociceptive activity (Kamiński et al., 2016).
Chemical Synthesis and Characterization
Novel Synthesis Approaches : Research by Zhang et al. (2009) describes a practical synthesis method for a compound structurally similar to Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine dihydrochloride. This method is significant in the preparation of potent deoxycytidine kinase inhibitors (Zhang et al., 2009).
Characterization of Synthesized Compounds : A study by Schmidt (2002) focused on the synthesis and characterization of stable betainic pyrimidinaminides, which are structurally related to the compound . This research contributes to the understanding of the chemical properties and potential applications of such compounds (Schmidt, 2002).
properties
IUPAC Name |
N,N,2-trimethyl-6-piperidin-4-ylpyrimidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.2ClH/c1-9-14-11(8-12(15-9)16(2)3)10-4-6-13-7-5-10;;/h8,10,13H,4-7H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRKWMAHXBAKBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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